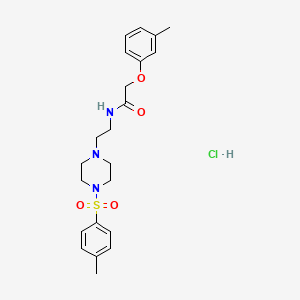

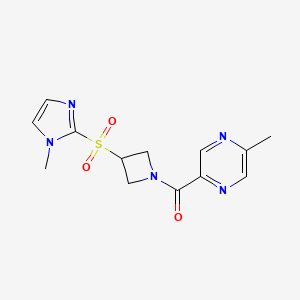

![molecular formula C21H20F2N2O5S2 B2936325 (E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1007033-76-2](/img/structure/B2936325.png)

(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazole derivatives, such as the one you’re interested in, are a significant class of organic medicinal compounds. They are often used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an amine with corresponding aromatic aldehydes . For example, a mixture of 4-(4-bromophenyl)-thiazol-2-amine and substituted aldehydes was refluxed in a minimum amount of ethanol in the presence of a small amount of glacial acetic acid for 6–7 hours .Molecular Structure Analysis

The molecular structures of thiazole derivatives are usually confirmed by physicochemical and spectral characteristics . For instance, the 13C-NMR spectra of thiazole derivatives display the fine conformity of their proposed molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives often include an initial nucleophilic substitution followed by ring opening and subsequent intramolecular cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are usually determined by FTIR and NMR (1H and 13C) .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Compounds derived from benzothiazole, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. For instance, benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes exhibit significant antimicrobial activity against bacterial strains causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019). This suggests potential research applications in developing new antimicrobial agents.

Chemical Synthesis and Biological Applications

Another area of application involves the synthesis of cyclic sulfonamides and their use in medicinal chemistry. For example, novel cyclic sulfonamides have been synthesized through intramolecular Diels-Alder reactions, leading to compounds with potential as histamine H3 receptor antagonists (Greig et al., 2001). This highlights the role of such compounds in designing drugs targeting specific receptors.

Aldose Reductase Inhibitors

Compounds with a thiazolidinone core, structurally related to the specified compound, have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These studies have identified potent inhibitors, showcasing the therapeutic potential of these molecules in managing diabetic complications (Ali et al., 2012).

Catalysis

Research has also explored the catalytic applications of compounds with iminothiazolidinone and similar moieties. For instance, N-heterocyclic carbenes, which could be structurally related to the target compound, have demonstrated efficiency as catalysts in transesterification and acylation reactions, indicating their utility in synthetic organic chemistry (Grasa et al., 2002).

Antihypertensive Agents

Additionally, thiazolidinone derivatives have been synthesized and evaluated for their antihypertensive α-blocking activity, showing that these compounds can serve as leads for developing new antihypertensive drugs (Abdel-Wahab et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[2-(4-benzylsulfonylbutanoylimino)-4,6-difluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O5S2/c1-30-19(27)12-25-20-16(23)10-15(22)11-17(20)31-21(25)24-18(26)8-5-9-32(28,29)13-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVLNEPVGZMWDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

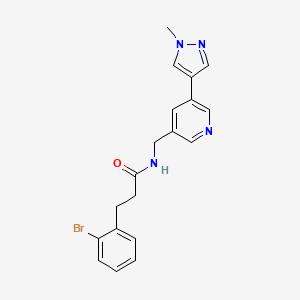

![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2936246.png)

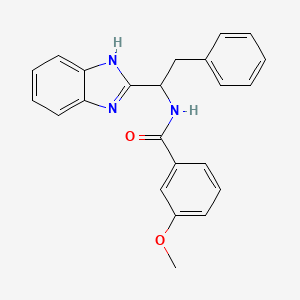

![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2936247.png)

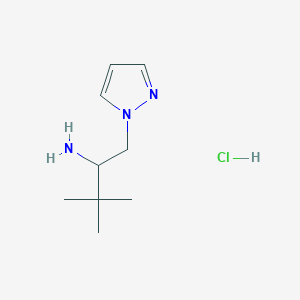

![(1S,2R,4R)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2936256.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2936261.png)

![(2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2936262.png)

![N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936263.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)